Doxycycline monohydrate-EP
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Overview
Description
Doxycycline monohydrate is a broad-spectrum antibiotic belonging to the tetracycline class. It is synthetically derived from oxytetracycline and is used to treat various bacterial infections, including respiratory and urinary tract infections, acne, chlamydia, Lyme disease, and more . Doxycycline monohydrate is known for its high degree of lipid solubility and low affinity for calcium binding, making it highly stable in normal human serum .
Preparation Methods
Synthetic Routes and Reaction Conditions
Doxycycline monohydrate is synthesized from oxytetracycline through a series of chemical reactions. The process involves the selective reduction of oxytetracycline to form doxycycline, followed by crystallization to obtain the monohydrate form . The reaction conditions typically include the use of reducing agents and solvents under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In industrial settings, doxycycline monohydrate is produced through large-scale fermentation of Streptomyces bacteria to obtain oxytetracycline, which is then chemically modified to produce doxycycline. The final product is purified and crystallized to obtain doxycycline monohydrate .
Chemical Reactions Analysis
Types of Reactions
Doxycycline monohydrate undergoes various chemical reactions, including:
Oxidation: Doxycycline can be oxidized to form degradation products, which can affect its stability and efficacy.
Reduction: The selective reduction of oxytetracycline to doxycycline is a key step in its synthesis.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of doxycycline monohydrate include reducing agents like sodium borohydride, solvents such as methanol and ethanol, and catalysts to facilitate the reactions . The reactions are typically carried out under controlled temperature and pressure to ensure optimal yield and purity.
Major Products Formed
The major product formed from the synthesis of doxycycline monohydrate is the monohydrate form of doxycycline itself. Other products may include various degradation products formed through oxidation and other side reactions .
Scientific Research Applications
Doxycycline monohydrate has a wide range of scientific research applications, including:
Mechanism of Action
Doxycycline monohydrate exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. This inhibition blocks the addition of new amino acids to the growing peptide chain, effectively stopping protein synthesis and leading to the death of the bacteria . Doxycycline also has anti-inflammatory properties, which contribute to its effectiveness in treating conditions like acne .
Comparison with Similar Compounds
Similar Compounds
Tetracycline: The parent compound from which doxycycline is derived.
Minocycline: Another tetracycline antibiotic with similar uses but different pharmacokinetic properties.
Oxytetracycline: The precursor to doxycycline, used in similar applications but with different stability and solubility characteristics.
Uniqueness of Doxycycline Monohydrate
Doxycycline monohydrate is unique among tetracycline antibiotics due to its high lipid solubility, low affinity for calcium binding, and high stability in human serum . These properties make it more effective and longer-lasting compared to other tetracyclines, allowing for less frequent dosing and better patient compliance .
Properties
Molecular Formula |
C22H26N2O9 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
(12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrate |
InChI |
InChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7?,10?,14?,15?,17?,22-;/m0./s1 |
InChI Key |
FZKWRPSUNUOXKJ-XXXZQDAZSA-N |
Isomeric SMILES |
CC1C2C(C3C(C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Canonical SMILES |
CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O |
Origin of Product |
United States |
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